1-(2-chlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea
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Description
1-(2-chlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.79. The purity is usually 95%.
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Scientific Research Applications
Urea Biosensors
A comprehensive review highlights advancements in urea biosensors, which detect and quantify urea concentration for medical and environmental applications. These sensors utilize enzyme urease as a bioreceptor and incorporate various nanoparticles and carbon materials for enhanced sensitivity and stability (Botewad et al., 2021).
Urease Inhibitors
Research on urease inhibitors has shown their potential in treating infections caused by Helicobacter pylori and Proteus species. Despite the clinical use of acetohydroxamic acid, its severe side effects indicate a need for further exploration of urease inhibition as a therapeutic strategy (Kosikowska & Berlicki, 2011).
Environmental Impact of Parabens
A review on parabens, which are esters of para-hydroxybenzoic acid, discusses their occurrence, fate, and behavior in aquatic environments. Despite being biodegradable, parabens are ubiquitous in surface water and sediments, raising concerns about their weak endocrine disruptor effects (Haman et al., 2015).
Hydroxyproline Determination
A critical review on hydroxyproline analysis discusses improvements in methods for its determination, which is crucial for understanding various biological processes and diseases (Stegemann & Stalder, 1967).
Carcinogen Metabolites in Tobacco
A study on human urinary carcinogen metabolites from tobacco use evaluates their potential as biomarkers for cancer research, focusing on metabolites of benzene, naphthol, and other carcinogens (Hecht, 2002).
Urea Utilization in Ruminants
Research on urea metabolism in ruminants highlights its role in microbial protein synthesis in the rumen, with implications for improving feed efficiency and reducing environmental impact (Jin et al., 2018).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-7-3-4-8-15(14)20-16(21)19-11-17(22)10-9-12-5-1-2-6-13(12)17/h1-8,22H,9-11H2,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRYBCWOKSVUQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC=CC=C3Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.